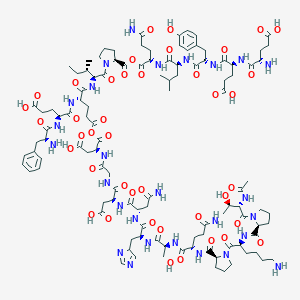
N(alpha)-Acetylhirudin(45-65)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(alpha)-Acetylhirudin(45-65) is a peptide that is derived from the salivary glands of medicinal leeches. It is a potent and specific inhibitor of thrombin, which is a key enzyme in the blood clotting cascade. Due to its ability to inhibit thrombin, N(alpha)-Acetylhirudin(45-65) has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
N(alpha)-Acetylhirudin(45-65) is a potent and specific inhibitor of thrombin. Thrombin is a key enzyme in the blood clotting cascade, and its inhibition prevents the formation of blood clots. N(alpha)-Acetylhirudin(45-65) binds to the active site of thrombin and prevents it from cleaving fibrinogen to fibrin, which is necessary for the formation of blood clots.
Effets Biochimiques Et Physiologiques
N(alpha)-Acetylhirudin(45-65) has been shown to have anticoagulant, anti-inflammatory, and neuroprotective effects. Its anticoagulant effect is due to its ability to inhibit thrombin, which prevents the formation of blood clots. Its anti-inflammatory effect is due to its ability to inhibit the activation of nuclear factor-kappa B (NF-kappaB), which is a key transcription factor involved in the inflammatory response. Its neuroprotective effect is due to its ability to inhibit the activation of microglia, which are immune cells in the brain that are involved in neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N(alpha)-Acetylhirudin(45-65) in lab experiments is its specificity for thrombin. This allows for the study of the specific role of thrombin in various diseases. However, one of the limitations is its short half-life, which requires frequent administration in animal studies.
Orientations Futures
There are several future directions for the study of N(alpha)-Acetylhirudin(45-65). One direction is the development of novel derivatives with improved pharmacokinetic properties. Another direction is the study of its potential therapeutic applications in other diseases, such as Alzheimer's disease and multiple sclerosis. Additionally, the use of N(alpha)-Acetylhirudin(45-65) as a tool for studying the role of thrombin in various diseases could lead to the development of new therapies for these diseases.
Méthodes De Synthèse
N(alpha)-Acetylhirudin(45-65) can be synthesized using solid-phase peptide synthesis (SPPS) method. The SPPS method involves the sequential addition of amino acids to a solid support, which is then cleaved to release the peptide. The synthesis of N(alpha)-Acetylhirudin(45-65) requires the use of protected amino acids, coupling reagents, and resin.
Applications De Recherche Scientifique
N(alpha)-Acetylhirudin(45-65) has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anticoagulant, anti-inflammatory, and neuroprotective effects. Some of the diseases that have been studied include stroke, myocardial infarction, thrombosis, and cancer.
Propriétés
Numéro CAS |
107569-56-2 |
|---|---|
Nom du produit |
N(alpha)-Acetylhirudin(45-65) |
Formule moléculaire |
C110H159N27O41 |
Poids moléculaire |
2515.6 g/mol |
Nom IUPAC |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-5-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3R)-2-acetamido-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-5-amino-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]oxy-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]oxy-5-amino-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C110H159N27O41/c1-7-54(4)89(106(172)137-41-15-21-78(137)110(176)178-108(174)68(28-33-80(115)143)127-98(164)69(42-53(2)3)128-99(165)70(44-58-22-24-60(141)25-23-58)129-95(161)65(30-36-85(150)151)122-91(157)61(112)26-34-83(146)147)134-97(163)66(124-94(160)64(29-35-84(148)149)123-92(158)62(113)43-57-16-9-8-10-17-57)31-37-88(156)177-109(175)74(48-87(154)155)121-82(145)50-118-93(159)73(47-86(152)153)132-101(167)72(46-81(116)144)131-100(166)71(45-59-49-117-52-119-59)130-102(168)75(51-138)133-96(162)63(27-32-79(114)142)125-103(169)76-19-13-39-135(76)105(171)67(18-11-12-38-111)126-104(170)77-20-14-40-136(77)107(173)90(55(5)139)120-56(6)140/h8-10,16-17,22-25,49,52-55,59,61-78,89-90,138-139,141H,7,11-15,18-21,26-48,50-51,111-113H2,1-6H3,(H2,114,142)(H2,115,143)(H2,116,144)(H,118,159)(H,120,140)(H,121,145)(H,122,157)(H,123,158)(H,124,160)(H,125,169)(H,126,170)(H,127,164)(H,128,165)(H,129,161)(H,130,168)(H,131,166)(H,132,167)(H,133,162)(H,134,163)(H,146,147)(H,148,149)(H,150,151)(H,152,153)(H,154,155)/t54-,55+,59?,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,89-,90-/m0/s1 |
Clé InChI |
IGMYVGSENIXINK-ICDCLNBISA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)OC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)N)NC(=O)[C@H](CCC(=O)OC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3C=NC=N3)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@@H]5CCCN5C(=O)[C@H]([C@@H](C)O)NC(=O)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC6=CC=CC=C6)N |
SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)OC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N)NC(=O)C(CCC(=O)OC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC3C=NC=N3)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C5CCCN5C(=O)C(C(C)O)NC(=O)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC6=CC=CC=C6)N |
SMILES canonique |
CCC(C)C(C(=O)N1CCCC1C(=O)OC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N)NC(=O)C(CCC(=O)OC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC3C=NC=N3)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C5CCCN5C(=O)C(C(C)O)NC(=O)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC6=CC=CC=C6)N |
Synonymes |
MDL 27589 MDL-27589 N(alpha)-acetylhirudin(45-65) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



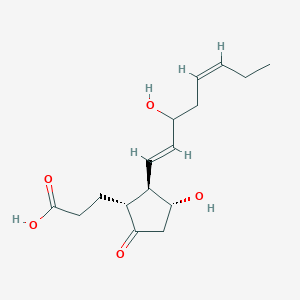
![N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide](/img/structure/B25424.png)
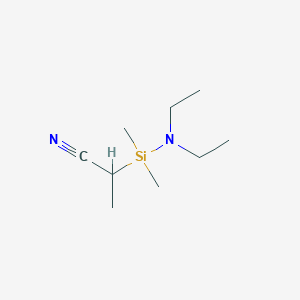
![3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde](/img/structure/B25433.png)
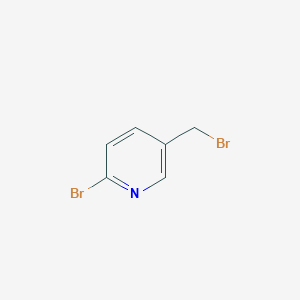
![6,7,8,13,14,15-Hexahydro-7,14-methanobenzo[6,7]cyclodeca[1,2-b]naphthalen-17-one](/img/structure/B25436.png)
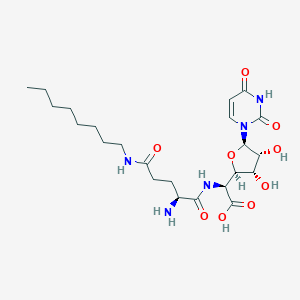
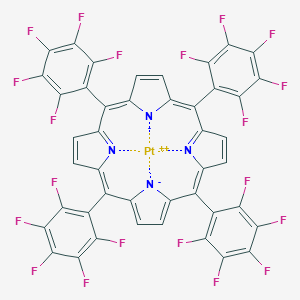

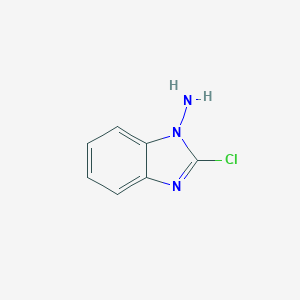
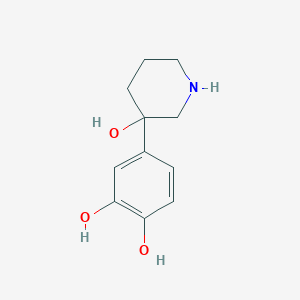

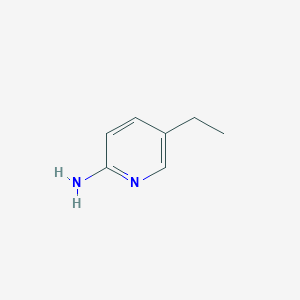
![1-(9-Azabicyclo[4.2.1]nonan-2-yl)ethan-1-one](/img/structure/B25454.png)